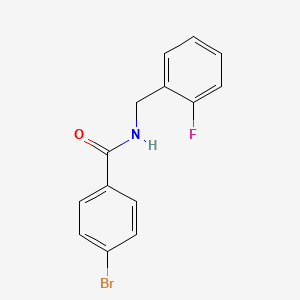
Hexatriacontoxy-methyl-oxo-sulfanylidene-lambda6-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Hexatriacontyl Methanethiosulfonate typically involves the reaction of hexatriacontanol with methanethiosulfonate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Hexatriacontyl Methanethiosulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Applications De Recherche Scientifique
Hexatriacontyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: It is employed in proteomics research to study protein structures and functions.
Medicine: Research on its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of Hexatriacontyl Methanethiosulfonate involves its interaction with thiol groups in proteins and other biomolecules. It reacts specifically and rapidly with thiols to form mixed disulfides, which can alter the structure and function of the target molecules. This reactivity makes it a valuable tool for probing the structures of various receptors and channels, such as the acetylcholine receptor channel and the GABA receptor channel .
Comparaison Avec Des Composés Similaires
Hexatriacontyl Methanethiosulfonate can be compared with other similar compounds, such as:
Methanethiosulfonate derivatives: These compounds share the methanethiosulfonate functional group and exhibit similar reactivity with thiols.
Hexatriacontanol derivatives: These compounds share the hexatriacontyl chain and have similar physical properties.
Sulfonate esters: These compounds have similar chemical properties and are used in similar applications. The uniqueness of Hexatriacontyl Methanethiosulfonate lies in its specific combination of the hexatriacontyl chain and the methanethiosulfonate group, which imparts distinct reactivity and applications
Propriétés
Formule moléculaire |
C37H76O2S2 |
|---|---|
Poids moléculaire |
617.1 g/mol |
Nom IUPAC |
hexatriacontoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C37H76O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-39-41(2,38)40/h3-37H2,1-2H3 |
Clé InChI |
UHIWROWEUJPGNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


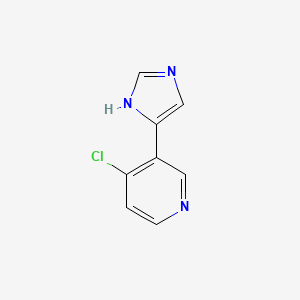
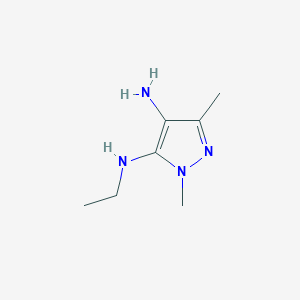
![trans-Methyl 4-(4-(2-(ethyl(3-ethylphenyl)amino)-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamido)cyclohexanecarboxylate](/img/structure/B12833172.png)
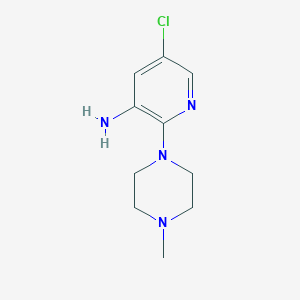
![(3aR,6R,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12833186.png)
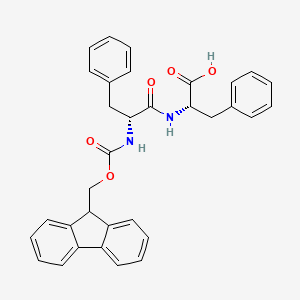

![5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833195.png)
![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12833198.png)
![6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12833202.png)

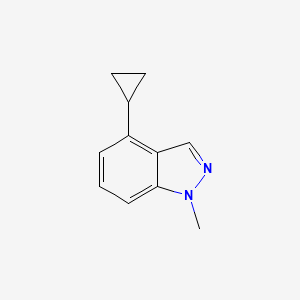
![4,7-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12833218.png)
